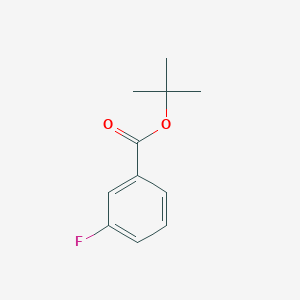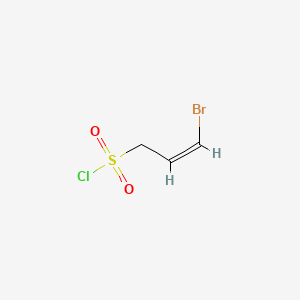
(2Z)-3-bromoprop-2-ene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-bromoprop-2-ene-1-sulfonyl chloride is an organic compound characterized by the presence of a bromine atom, a sulfonyl chloride group, and a double bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-bromoprop-2-ene-1-sulfonyl chloride typically involves the reaction of 3-bromoprop-2-ene-1-ol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-bromoprop-2-ene-1-ol+chlorosulfonic acid→(2Z)-3-bromoprop-2-ene-1-sulfonyl chloride+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-bromoprop-2-ene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The double bond in the compound can participate in addition reactions with various reagents.
Oxidation and Reduction Reactions: The sulfonyl chloride group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as palladium or nickel may be used to facilitate addition reactions.
Oxidizing and Reducing Agents: Agents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while addition reactions with hydrogen can result in the reduction of the double bond.
Scientific Research Applications
(2Z)-3-bromoprop-2-ene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z)-3-bromoprop-2-ene-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various functional groups, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-bromoprop-2-ene-1-sulfonyl chloride: Similar structure but different configuration around the double bond.
3-chloroprop-2-ene-1-sulfonyl chloride: Similar structure but with a chlorine atom instead of bromine.
3-bromoprop-2-ene-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of sulfonyl chloride.
Uniqueness
(2Z)-3-bromoprop-2-ene-1-sulfonyl chloride is unique due to its specific configuration and the presence of both a bromine atom and a sulfonyl chloride group. This combination of functional groups makes it a versatile compound for various chemical reactions and applications.
Properties
CAS No. |
1937253-54-7 |
|---|---|
Molecular Formula |
C3H4BrClO2S |
Molecular Weight |
219.49 g/mol |
IUPAC Name |
(Z)-3-bromoprop-2-ene-1-sulfonyl chloride |
InChI |
InChI=1S/C3H4BrClO2S/c4-2-1-3-8(5,6)7/h1-2H,3H2/b2-1- |
InChI Key |
XRVUKQKOWRSTOH-UPHRSURJSA-N |
Isomeric SMILES |
C(/C=C\Br)S(=O)(=O)Cl |
Canonical SMILES |
C(C=CBr)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![{1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-indol-3-yl}boronic acid](/img/structure/B13473225.png)


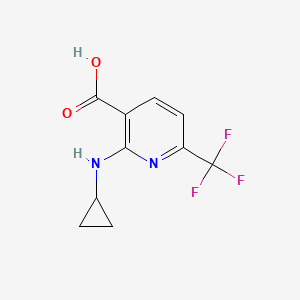
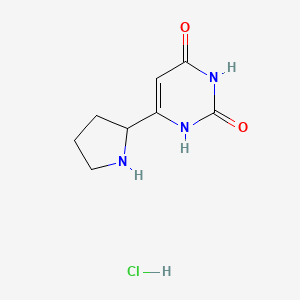
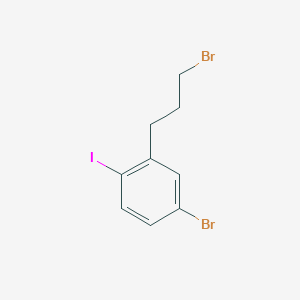
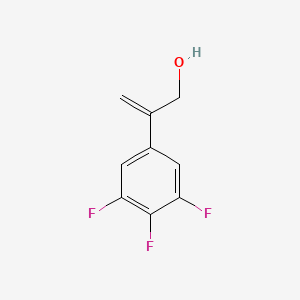

![1,1-Difluoro-7-oxa-4-azaspiro[2.5]octane hydrochloride](/img/structure/B13473273.png)
